Enhanced Lipophilicity vs. Simpler Analog
The insertion of a cyclopentyl ring between the 2,4-difluorophenyl group and the isocyanate function significantly increases lipophilicity. The target compound has a computed XLogP3 of 3.9 [REFS-1, REFS-2]. In contrast, the simpler 2,4-difluorophenyl isocyanate, which lacks the cyclopentyl spacer, exhibits a lower computed XLogP3 of 2.4 [REFS-1, REFS-3]. This difference of +1.5 log units is substantial for drug design, where higher lipophilicity can enhance membrane permeability and pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 2,4-Difluorophenyl isocyanate: 2.4 |
| Quantified Difference | +1.5 log units |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2019.06.18). |
Why This Matters
The 1.5 log unit increase in lipophilicity can significantly improve passive membrane permeability, making the target compound a more attractive building block for CNS-targeted or intracellular drug candidates.
- [1] PubChem Compound Summary for CID 83412164, 2,4-Difluoro-1-(1-isocyanatocyclopentyl)benzene. View Source
- [2] PubChem Compound Summary for CID 83412164, Computed Properties section. View Source
- [3] PubChem Compound Summary for CID 2773730, 2,4-Difluorophenyl isocyanate. View Source
